molecular formula C20H16BrNO4 B250990 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide

Cat. No. B250990
M. Wt: 414.2 g/mol
InChI Key: GGQYPIKLQIKBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of organic compounds known as naphthalenes, which are widely used in the synthesis of drugs and other bioactive molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide is not fully understood. However, it has been proposed that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of certain signaling pathways involved in inflammation and cancer. Additionally, it has been shown to induce apoptosis (cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide in lab experiments is its potential as a therapeutic agent for a variety of diseases. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. One limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to study its potential as a treatment for other diseases, such as autoimmune disorders and infectious diseases. Additionally, it may be useful to investigate the potential of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 2-naphthoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine to form an amide intermediate. Finally, the amide intermediate is treated with bromine to obtain the desired product.

Scientific Research Applications

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. Additionally, it has been investigated for its potential as an analgesic and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C20H16BrNO4

Molecular Weight

414.2 g/mol

IUPAC Name

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C20H16BrNO4/c1-24-19-15(10-12-4-2-3-5-14(12)18(19)21)20(23)22-13-6-7-16-17(11-13)26-9-8-25-16/h2-7,10-11H,8-9H2,1H3,(H,22,23)

InChI Key

GGQYPIKLQIKBML-UHFFFAOYSA-N

SMILES

COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)OCCO4)Br

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)OCCO4)Br

Origin of Product

United States

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